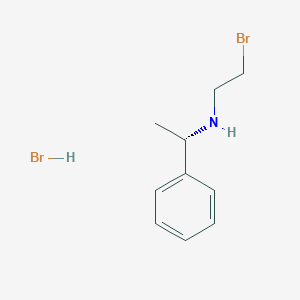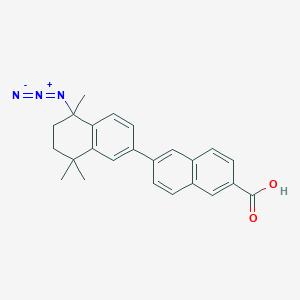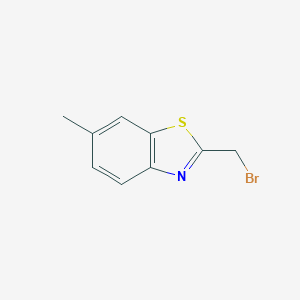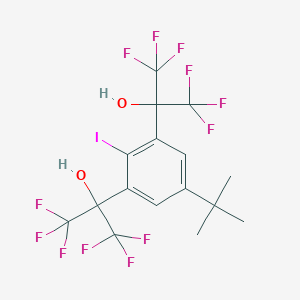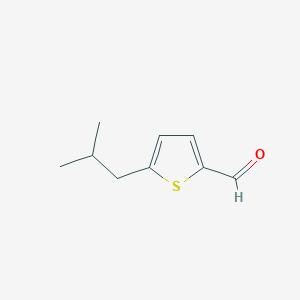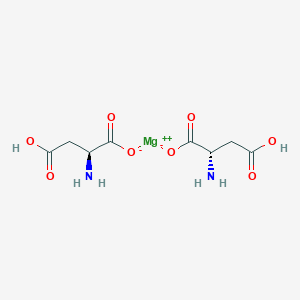
Magnesium dihydrogen di-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium dihydrogen di-L-aspartate is a compound formed by the combination of magnesium and L-aspartic acid. It is known for its high bioavailability and solubility in water, making it a popular choice for various applications in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Magnesium L-aspartate, also known as Magnesium dihydrogen di-L-aspartate, is a magnesium salt of aspartic acid . It primarily targets the body’s cells where it plays a crucial role in various cellular processes. Magnesium is essential for supporting muscle function, immune response, nerve signaling, and energy transport .
Mode of Action
The compound interacts with its targets by providing magnesium, an essential micronutrient, to the body . It forms a chelated compound, which enhances its water solubility and bioavailability compared to other magnesium salts . This chelated structure allows the magnesium ion to be easily absorbed and utilized by the body .
Biochemical Pathways
Magnesium L-aspartate is involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It serves as a cofactor for various biological processes, including protein synthesis, neuromuscular function, and nucleic acid stability . It also plays a role in the Krebs citric acid cycle, contributing to energy production .
Pharmacokinetics
Magnesium L-aspartate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . The bioavailability of magnesium from magnesium L-aspartate is similar to that from other organic magnesium salts and the more soluble inorganic magnesium salts .
Result of Action
The primary result of Magnesium L-aspartate’s action is the increase in magnesium levels in the body . This has numerous effects at the molecular and cellular level, including supporting muscle function, immune response, nerve signaling, and energy transport . It also contributes to the production of proteins and the stability of nucleic acids .
Action Environment
The action, efficacy, and stability of Magnesium L-aspartate can be influenced by various environmental factors. For instance, the absorption of magnesium from different preparations of magnesium supplements varies . The processing of certain foods may lead to marked depletion of inherent magnesium, affecting the effectiveness of the supplement
Biochemical Analysis
Biochemical Properties
Magnesium Dihydrogen Di-L-Aspartate plays a pivotal role in diverse biochemical reactions. It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence . Besides, this compound serves as a cofactor for C’3 convertase and immunoglobulin synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been noted for its ability to promote the adhesion of basal layer cells to the dermal–epidermal junction and in particular to the collagen found there . This property makes it beneficial in anti-aging and anti-wrinkle cosmetics .
Molecular Mechanism
The molecular mechanism of this compound involves its chelated structure, which consists of a central magnesium ion that is chelated, or bound, by two aspartate anions . The aspartate moiety contains a carboxyl group (-COOH), an amino group (-NH2), and a second carboxyl group, forming a dicarboxylic amino acid structure . This structure is responsible for the enhanced water solubility of this compound compared to other magnesium salts, such as magnesium oxide or magnesium citrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium dihydrogen di-L-aspartate can be synthesized through the reaction of magnesium salts with L-aspartic acid. One common method involves dissolving magnesium oxide in water and then adding L-aspartic acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction mixture is typically subjected to evaporation and precipitation processes to isolate the desired product. Organic solvents like acetone may be used to enhance the stability and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Magnesium dihydrogen di-L-aspartate primarily undergoes substitution reactions due to the presence of the amino and carboxyl groups in the L-aspartic acid moiety. These reactions can involve various reagents and conditions, leading to the formation of different products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may result in the formation of magnesium salts and free L-aspartic acid .
Scientific Research Applications
Magnesium dihydrogen di-L-aspartate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it is studied for its role in cellular processes and its potential as a dietary supplement. In medicine, it is investigated for its potential benefits in treating magnesium deficiencies and related conditions. In industry, it is used in the production of cosmetics and other consumer products .
Comparison with Similar Compounds
Similar Compounds:
- Magnesium citrate
- Magnesium carbonate
- Magnesium oxide
- Magnesium sulfate
Uniqueness: Magnesium dihydrogen di-L-aspartate is unique among magnesium compounds due to its high solubility and bioavailability. Unlike magnesium oxide and magnesium carbonate, which have lower solubility, this compound is more easily absorbed by the body. This makes it a preferred choice for dietary supplements and other applications where rapid and efficient magnesium absorption is desired .
Properties
CAS No. |
2068-80-6 |
|---|---|
Molecular Formula |
C8H12MgN2O8 |
Molecular Weight |
288.49 g/mol |
IUPAC Name |
magnesium;(2S)-2-aminobutanedioate;(2S)-2-aminobutanedioic acid |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
RXMQCXCANMAVIO-CEOVSRFSSA-L |
SMILES |
C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Key on ui other cas no. |
2068-80-6 18962-61-3 |
Pictograms |
Irritant |
Related CAS |
56-84-8 (Parent) |
Synonyms |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





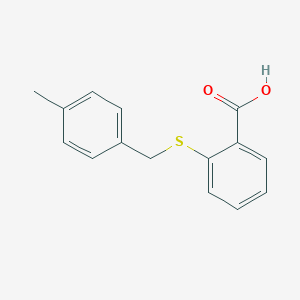
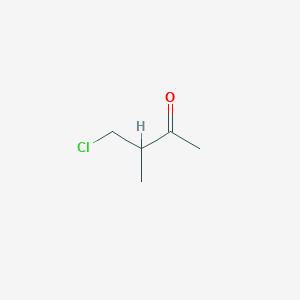
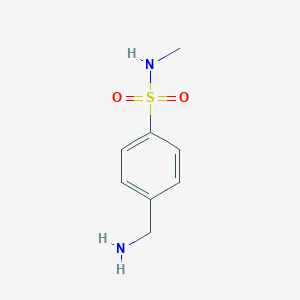
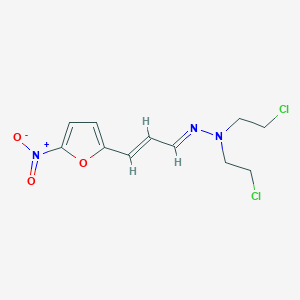
![2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)](/img/structure/B8319.png)

